2-(2-Bromophenyl)-6-methylquinoline-4-carboxylic acid
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Overview
Description
2-(2-Bromophenyl)-6-methylquinoline-4-carboxylic acid is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-6-methylquinoline-4-carboxylic acid typically involves multi-step reactions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an appropriate aldehyde or ketone under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which cyclizes to form the quinoline ring.
Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative is coupled with a halogenated quinoline under palladium catalysis. This method is advantageous due to its mild reaction conditions and high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and minimize by-products. Continuous flow reactors may also be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)-6-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The quinoline ring can be reduced to tetrahydroquinoline using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), palladium catalysts, and bases (e.g., potassium carbonate).
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products
Substitution: Derivatives with different functional groups replacing the bromine atom.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Tetrahydroquinoline derivatives.
Scientific Research Applications
2-(2-Bromophenyl)-6-methylquinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)-6-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The quinoline ring structure allows it to intercalate with DNA, disrupting replication and transcription processes, which is particularly useful in anticancer applications.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromophenyl)quinoline-4-carboxylic acid
- 6-Methylquinoline-4-carboxylic acid
- 2-Phenylquinoline-4-carboxylic acid
Uniqueness
2-(2-Bromophenyl)-6-methylquinoline-4-carboxylic acid is unique due to the presence of both the bromine atom and the methyl group on the quinoline ring. This combination of substituents imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(2-bromophenyl)-6-methylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO2/c1-10-6-7-15-12(8-10)13(17(20)21)9-16(19-15)11-4-2-3-5-14(11)18/h2-9H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFVPVNRJQBACU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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